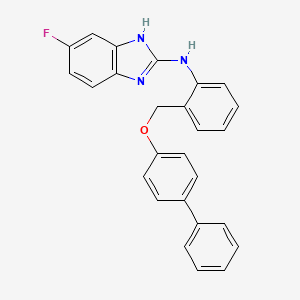
PD-1/PD-L1-IN-29 intermediate-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-29 intermediate-1 is an intermediate compound used in the synthesis of PD-1/PD-L1 inhibitors. These inhibitors are crucial in the development of antibody-drug conjugates, which are used in cancer immunotherapy . The compound is known for its role in blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), thereby enhancing the immune response against tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-29 intermediate-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not disclosed in public literature . general methods involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-29 intermediate-1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-29 intermediate-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PD-1/PD-L1 inhibitors, which are used in cancer immunotherapy to enhance the immune response against tumors . Additionally, the compound is used in the development of antibody-drug conjugates, which are targeted therapies that deliver cytotoxic agents directly to cancer cells . Research also explores its potential in treating autoimmune diseases and chronic infections by modulating the immune response .
Mecanismo De Acción
The mechanism of action of PD-1/PD-L1-IN-29 intermediate-1 involves blocking the interaction between PD-1 and PD-L1. PD-1 is an immune checkpoint receptor expressed on T cells, and its interaction with PD-L1, which is expressed on tumor cells, leads to the inhibition of T cell activity. By blocking this interaction, this compound enhances T cell activation and promotes an immune response against tumors . The compound targets the PD-1/PD-L1 pathway, which is crucial for immune regulation and tumor immune evasion .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-29 intermediate-1 is unique in its specific structure and function as an intermediate in the synthesis of PD-1/PD-L1 inhibitors. Similar compounds include other intermediates and small-molecule inhibitors targeting the PD-1/PD-L1 pathway, such as BMS-1001, Incyte-001, and Incyte-011 . These compounds vary in their binding affinities, pharmacokinetic properties, and therapeutic potentials. This compound stands out due to its specific role in the synthesis of antibody-drug conjugates and its potential for high efficacy in cancer immunotherapy .
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
tert-butyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 |
Clave InChI |
KEGGPKIRWQIHQT-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)

![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)



![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)


![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
